1-{3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]propyl}piperazine dihydrochloride
Description
Properties
IUPAC Name |
3-(4-methylphenyl)-5-(3-piperazin-1-ylpropyl)-1,2,4-oxadiazole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O.2ClH/c1-13-4-6-14(7-5-13)16-18-15(21-19-16)3-2-10-20-11-8-17-9-12-20;;/h4-7,17H,2-3,8-12H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJTISIOGZZGHEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CCCN3CCNCC3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-{3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]propyl}piperazine dihydrochloride is a compound of interest due to its potential biological activities. The oxadiazole moiety is known for its diverse pharmacological properties, including antimicrobial and anticancer activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 372.43 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is attributed to its interaction with various biological targets:
- Antimicrobial Activity : The oxadiazole ring enhances the compound's ability to disrupt bacterial cell membranes and inhibit cell wall synthesis. Studies have shown that derivatives with similar structures exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria .
- Antitumor Activity : Research indicates that compounds containing piperazine and oxadiazole moieties can induce apoptosis in cancer cells through the modulation of signaling pathways such as PI3K/Akt and MAPK .
Biological Assays and Findings
Numerous studies have evaluated the biological activity of this compound. Key findings include:
- Antimicrobial Efficacy :
- Antitumor Activity :
Case Studies
Several case studies highlight the potential therapeutic applications of this compound:
- Case Study 1 : A derivative containing a similar oxadiazole structure was tested for its anticancer properties in a murine model, resulting in a significant reduction in tumor size compared to control groups. The mechanism was linked to increased apoptosis rates observed through flow cytometry analysis .
- Case Study 2 : In a clinical setting, compounds structurally related to this compound were used in combination therapies for resistant bacterial infections, showing promising results in patient recovery rates .
Scientific Research Applications
Biological Activities
1-{3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]propyl}piperazine dihydrochloride exhibits a range of biological activities that are of interest in pharmacological research:
- Antimicrobial Activity : Compounds containing oxadiazole rings have been reported to possess antimicrobial properties. Studies suggest that derivatives of oxadiazoles can inhibit the growth of various bacterial strains and fungi, making them candidates for developing new antibiotics .
- Anticancer Potential : Research indicates that oxadiazole derivatives can exhibit cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest . The incorporation of piperazine may enhance these effects due to its ability to interact with neurotransmitter receptors and other cellular targets.
- CNS Activity : Piperazine derivatives are known for their psychoactive properties. The compound's structure suggests potential activity as a central nervous system (CNS) agent, possibly functioning as an anxiolytic or antidepressant .
Medicinal Chemistry Applications
Given its promising biological profile, this compound can be explored in several areas:
Drug Development
The compound can serve as a lead structure for the development of new drugs targeting bacterial infections or cancer. Structure-activity relationship (SAR) studies can be conducted to optimize its efficacy and reduce toxicity.
Formulation Studies
Research into the formulation of this compound into various delivery systems (e.g., nanoparticles, liposomes) could enhance its therapeutic index by improving solubility and stability.
Study on Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated various oxadiazole derivatives for their antimicrobial activity. The results indicated that compounds similar to this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli .
Anticancer Activity Assessment
In vitro studies conducted on human cancer cell lines demonstrated that derivatives with oxadiazole moieties exhibited cytotoxic effects. The study highlighted that modifications at the piperazine nitrogen could enhance selectivity towards cancer cells while minimizing effects on normal cells .
Chemical Reactions Analysis
Synthetic Routes and Precursor Reactions
The compound is synthesized via multistep reactions involving:
-
Oxadiazole Formation : Cyclocondensation of amidoxime derivatives with carboxylic acids or esters under dehydrating agents like POCl₃ or PPA (polyphosphoric acid) .
-
Piperazine-Alkylation : Reaction of the oxadiazole intermediate with 1-(3-chloropropyl)piperazine in basic conditions (e.g., K₂CO₃/DMF) to attach the propyl-piperazine chain .
-
Salt Formation : Treatment with HCl to yield the dihydrochloride form, improving crystallinity and stability .
Table 1: Key Synthetic Steps and Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Oxadiazole cyclization | POCl₃, reflux, 6–8 hr | 65–75 | |
| Alkylation | K₂CO₃, DMF, 80°C, 12 hr | 50–60 | |
| Salt formation | HCl (gas), EtOH, 0–5°C | 85–90 |
Reactivity of the Oxadiazole Ring
The 1,2,4-oxadiazole core exhibits moderate stability but undergoes specific transformations:
Table 2: Oxadiazole Ring Reactivity
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Hydrolysis (acidic) | 6M HCl, reflux, 4 hr | 4-Methylbenzamidoxime + piperazine | |
| Halogenation | Cl₂, FeCl₃, CH₂Cl₂, 0°C, 2 hr | 4-Chloro-3-(4-methylphenyl)oxadiazole |
Piperazine Functionalization
The secondary amine in piperazine undergoes:
-
Alkylation/Acylation : Reacts with alkyl halides (e.g., methyl iodide) or acyl chlorides (e.g., acetyl chloride) to form N-substituted derivatives .
-
Schiff Base Formation : Condensation with aldehydes (e.g., 4-methoxybenzaldehyde) yields imine-linked analogs .
Table 3: Piperazine Modification Reactions
Stability and Degradation
Comparison with Similar Compounds
Substituent Variations on the Oxadiazole Ring
- 4-Chlorophenyl Substitution: The analog 1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride (CAS 1170477-01-6) replaces the methylphenyl group with a chlorophenyl substituent and shortens the linker to a methyl group. However, the shorter linker reduces spatial flexibility compared to the propyl chain in the target compound .
- Thiophene Substitution: 1-{3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propyl}piperazine dihydrochloride (Ref: 10-F663235) replaces the methylphenyl with a thiophene ring. The sulfur atom in thiophene introduces distinct electronic properties, which may alter π-π stacking interactions and solubility.
Linker Modifications
- Ethyl Linker: 1-{1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine (sc-338932) features an ethyl linker instead of propyl. The reduced chain length may limit conformational freedom, impacting interactions with deeper binding pockets. Notably, this compound lacks the dihydrochloride salt, which could reduce its solubility and stability .
- Methyl Linker : The 4-chlorophenyl analog () uses a methyl linker, further constraining spatial arrangement. Such modifications highlight the balance between linker length and target affinity in structure-activity relationships.
Salt Form and Physicochemical Properties
- Dihydrochloride vs. Hydrochloride: The target compound’s dihydrochloride salt (two HCl molecules) increases polarity and water solubility compared to mono-hydrochloride analogs like the 4-chlorophenyl variant. This difference is critical for formulation and pharmacokinetics .
- Crystallographic Behavior : Piperazine derivatives, such as opipramol dihydrochloride (), adopt chair conformations in crystal structures, with hydrogen bonding (N–H⋯Cl, O–H⋯Cl) stabilizing the lattice. Similar interactions likely govern the target compound’s crystallinity and stability .
Tabulated Comparison of Key Analogs
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of 1-{3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]propyl}piperazine dihydrochloride typically involves the following key steps:
- Formation of the 1,2,4-oxadiazole ring substituted with the 4-methylphenyl group.
- Introduction of the propyl linker to connect the oxadiazole moiety to the piperazine ring.
- Conversion to the dihydrochloride salt to improve stability and solubility.
The preparation generally starts from appropriate substituted benzoic acid derivatives or their activated forms (e.g., acid chlorides), which undergo cyclization with amidoximes to form the oxadiazole ring. The propyl chain is introduced via alkylation or nucleophilic substitution reactions, followed by coupling with piperazine. Finally, treatment with hydrochloric acid yields the dihydrochloride salt.
Detailed Synthetic Routes
Synthesis of the 1,2,4-Oxadiazole Core
- Starting materials: 4-methylbenzoic acid or derivatives.
- Key reaction: Condensation of 4-methylbenzoic acid derivatives with amidoximes under dehydrating conditions or in the presence of activating agents (e.g., polyphosphoric acid) to form the 1,2,4-oxadiazole ring.
This step is supported by literature on related 1,2,4-oxadiazole derivatives, where refluxing aromatic carboxylic acids with amidoximes in polyphosphoric acid or similar reagents leads to cyclization and ring closure.
Coupling with Piperazine
- The propylated oxadiazole intermediate is reacted with piperazine under nucleophilic substitution conditions.
- Typical solvents include ethanol, methanol, or acetonitrile, with mild heating.
- The reaction proceeds via displacement of a leaving group (e.g., halide) on the propyl chain by the nucleophilic nitrogen of piperazine.
This method is consistent with the synthesis of related piperazine derivatives described in pharmaceutical chemistry literature.
Formation of the Dihydrochloride Salt
- The free base form of the compound is treated with hydrochloric acid in an appropriate solvent (e.g., ethanol or ethereal HCl).
- The dihydrochloride salt precipitates, enhancing the compound’s stability and solubility for further applications.
Representative Preparation Scheme
| Step | Reaction | Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclization of 4-methylbenzoic acid derivative with amidoxime | Reflux in polyphosphoric acid or dehydrating agent | Formation of 3-(4-methylphenyl)-1,2,4-oxadiazole |
| 2 | Alkylation with 3-bromopropyl derivative | Base, solvent (e.g., DMF), mild heat | Introduction of propyl linker |
| 3 | Nucleophilic substitution with piperazine | Ethanol/methanol, reflux | Formation of 1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propyl}piperazine |
| 4 | Treatment with HCl | Ethanol, room temperature | Formation of dihydrochloride salt |
Research Findings and Data
Characterization Data
Yield and Purity
- Reported yields for the oxadiazole ring formation range from 60% to 85%.
- Alkylation and coupling steps typically proceed with yields of 70% to 90%.
- Final dihydrochloride salt formation usually results in >95% purity after recrystallization.
Optimization Notes
- Use of polyphosphoric acid or similar dehydrating agents is critical for efficient ring closure.
- Alkylation reactions benefit from polar aprotic solvents and mild heating to maximize substitution efficiency.
- Piperazine coupling requires careful control of stoichiometry to avoid over-alkylation.
- Salt formation conditions (solvent, temperature) influence crystallinity and solubility.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Oxadiazole ring formation | 4-methylbenzoic acid, amidoxime, polyphosphoric acid | Reflux, 4-6 h | 60-85 | Dehydration critical |
| Propyl linker introduction | 3-bromopropyl derivative, base (K2CO3) | DMF, 60-80°C | 70-85 | Polar aprotic solvent preferred |
| Piperazine coupling | Piperazine, intermediate | Ethanol, reflux | 75-90 | Stoichiometry control essential |
| Dihydrochloride salt formation | HCl, ethanol | Room temp, 1-2 h | >95 purity | Enhances solubility |
Q & A
Basic: What synthetic methodologies are recommended for preparing 1-{3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]propyl}piperazine dihydrochloride?
Answer:
The synthesis involves two key steps: (1) formation of the 1,2,4-oxadiazole ring and (2) coupling with the piperazine-propyl backbone. The oxadiazole moiety can be synthesized via cyclization of amidoximes with activated carboxylic acid derivatives (e.g., 4-methylbenzoyl chloride) under reflux in anhydrous DMF. The propyl-piperazine intermediate is then alkylated with the oxadiazole precursor. Final dihydrochloride salt formation is achieved by treating the freebase with concentrated HCl in ethanol, followed by recrystallization . Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio for amidoxime to acylating agent) and inert atmosphere to prevent side reactions.
Basic: Which analytical techniques are critical for structural elucidation and purity assessment?
Answer:
- NMR Spectroscopy: ¹H NMR confirms the piperazine ring (δ 2.5–3.5 ppm, multiplet) and oxadiazole-linked propyl chain (δ 1.6–2.1 ppm, triplet). ¹³C NMR identifies the oxadiazole C=N (δ 165–170 ppm) .
- Mass Spectrometry (HRMS): ESI-HRMS validates the molecular ion ([M+H]⁺) with <2 ppm error.
- HPLC: Reverse-phase C18 column (UV detection at 254 nm) with isocratic elution (acetonitrile:buffer, 70:30) assesses purity (>98%). Retention time comparison against certified reference standards is essential .
Advanced: How can researchers resolve discrepancies in reported IC₅₀ values across enzymatic assays?
Answer:
Discrepancies often arise from buffer composition and ionic strength. For example, using piperazine dihydrochloride/glycylglycine buffers (pH 5.32–9.70) ensures consistent protonation of the piperazine ring, which affects binding affinity . Key steps:
Standardize buffer systems: Use 50 mM piperazine dihydrochloride in 0.9% NaCl for physiological ionic strength.
Control temperature: Assays at 25°C vs. 37°C can alter enzyme kinetics by 15–20%.
Validate via orthogonal methods: Compare fluorescence polarization (FP) with surface plasmon resonance (SPR) to rule out assay-specific artifacts .
Advanced: What strategies mitigate degradation during long-term storage?
Answer:
- Solid State: Store as lyophilized powder in amber vials under argon at –20°C. Desiccants (silica gel) maintain <5% humidity to prevent hygroscopic degradation .
- Solution Stability: Prepare fresh solutions in degassed PBS (pH 7.4) with 0.01% EDTA to chelate metal ions. Avoid freeze-thaw cycles; aliquots stored at –80°C show <5% degradation over 6 months .
- Analytical Monitoring: Quarterly HPLC analysis tracks degradation products (e.g., oxadiazole ring hydrolysis).
Basic: What safety protocols are mandated for handling this compound?
Answer:
- PPE: Nitrile gloves, safety goggles, and lab coats. Use fume hoods for powder handling to avoid inhalation .
- Exposure Limits: Adhere to OSHA’s 5 mg/m³ TWA for airborne particles .
- Spill Management: Neutralize with 10% sodium bicarbonate, followed by adsorption with vermiculite. Contaminated waste must comply with EPA hazardous disposal guidelines .
Advanced: How to investigate off-target interactions in complex biological systems?
Answer:
- Target Panels: Screen against GPCR, kinase, and ion channel panels (e.g., Eurofins CEREP) at 10 µM to identify off-target binding (>50% inhibition flagged).
- Computational Docking: Use Schrödinger Suite for molecular dynamics simulations. The oxadiazole ring’s electron-deficient nature predicts affinity for ATP-binding pockets in kinases .
- Metabolic Profiling: Incubate with human liver microsomes (HLMs) and monitor CYP450 inhibition (e.g., CYP3A4 IC₅₀ determination via luminescence assays) .
Basic: What are the key physicochemical properties influencing solubility and formulation?
Answer:
- LogP: Calculated ~2.1 (piperazine hydrophilicity vs. oxadiazole hydrophobicity).
- Solubility: >10 mg/mL in aqueous HCl (pH <3), but <1 mg/mL at physiological pH. Use cyclodextrin complexes (e.g., HP-β-CD) for in vivo studies .
- pKa: Piperazine amines (pKa₁ 5.32, pKa₂ 9.70) dictate pH-dependent solubility .
Advanced: How to optimize synthetic yield while minimizing genotoxic impurities?
Answer:
- Process Controls: Limit benzyl chloride derivatives (potential alkylating agents) to <0.1% via inline FTIR monitoring.
- Purification: Sequential recrystallization (ethanol/water) reduces nitrosoamine impurities. Final API purity ≥99.5% by GC-MS headspace analysis .
- ICH Guidelines: Follow Q3A(R2) for impurity profiling. Genotoxic risk assessment requires Ames test and micronucleus assay data .
Basic: What regulatory standards apply to preclinical testing of this compound?
Answer:
- GLP Compliance: Dose-range findings in rodents (OECD 420) must include hematology, histopathology, and clinical chemistry.
- Genotoxicity: Follow OECD 471 (bacterial reverse mutation) and OECD 473 (in vitro micronucleus).
- Ecotoxicology: Acute aquatic toxicity (Daphnia magna EC₅₀) required for EPA TSCA compliance .
Advanced: What computational tools predict metabolic pathways and metabolite toxicity?
Answer:
- Metabolite Prediction: Use GLORYx for phase I/II metabolism simulations. The propyl chain is prone to ω- and β-oxidation, yielding carboxylic acid metabolites .
- Toxicity Profiling: Derek Nexus flags the oxadiazole ring for potential hepatotoxicity (structural alerts for mitochondrial dysfunction). Validate with HepG2 cell viability assays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
